molecular formula C10H13N3O3 B13727665 N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide

N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide

Cat. No.: B13727665
M. Wt: 223.23 g/mol
InChI Key: IGFTVGZYNHCGAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide involves multiple steps. One common method includes the reaction of 4-(3-methylureido)phenylacetic acid with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(4-(3-ureido)phenyl)acetamide
  • N-Hydroxy-2-(4-(3-methylamino)phenyl)acetamide
  • N-Hydroxy-2-(4-(3-methylcarbamoyl)phenyl)acetamide

Uniqueness

N-Hydroxy-2-(4-(3-methylureido)phenyl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N-hydroxy-2-[4-(methylcarbamoylamino)phenyl]acetamide

InChI

InChI=1S/C10H13N3O3/c1-11-10(15)12-8-4-2-7(3-5-8)6-9(14)13-16/h2-5,16H,6H2,1H3,(H,13,14)(H2,11,12,15)

InChI Key

IGFTVGZYNHCGAM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)CC(=O)NO

Origin of Product

United States

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